N,N'-bis(2-methoxyethyl)ethanediamide

Description

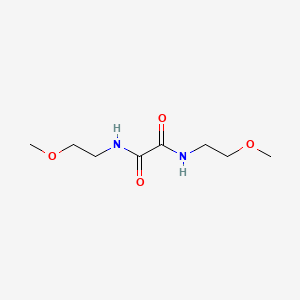

N,N'-bis(2-methoxyethyl)ethanediamide is a diamide derivative featuring a central ethanediamide (oxamide) backbone substituted with 2-methoxyethyl groups at both nitrogen atoms. The compound’s structure comprises two amide groups (–NH–CO–) linked by an ethylene bridge, with each nitrogen atom further bonded to a 2-methoxyethyl (–CH₂CH₂OCH₃) substituent. This molecular architecture confers unique physicochemical properties, such as enhanced solubility in polar organic solvents due to the ether oxygen atoms in the methoxyethyl groups and the hydrogen-bonding capacity of the amide moieties .

The methoxyethyl substituents likely influence its conformational flexibility and supramolecular interactions, as observed in structurally related ionic liquids containing methoxyethylammonium groups .

Properties

CAS No. |

349121-37-5 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N,N'-bis(2-methoxyethyl)oxamide |

InChI |

InChI=1S/C8H16N2O4/c1-13-5-3-9-7(11)8(12)10-4-6-14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

JBIRKYYZBWIADW-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(2-methoxyethyl)ethanediamide can be synthesized through the reaction of ethanediamide with 2-methoxyethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-methoxyethyl)ethanediamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxyethyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamides.

Reduction: Reduction reactions can convert the compound into simpler amides.

Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxamides, amides, and substituted ethanediamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-bis(2-methoxyethyl)ethanediamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which N,N’-bis(2-methoxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanediamide derivatives exhibit significant variability in properties and applications depending on their substituents. Below is a systematic comparison:

Structural and Functional Group Variations

*Calculated based on molecular formulae.

Physicochemical Properties

- Hydrogen Bonding : While all ethanediamides form hydrogen bonds via amide N–H and C=O groups, the pyridylmethyl derivative () demonstrates stronger intermolecular interactions, enabling co-crystallization with carboxylic acids. In contrast, methoxyethyl groups may prioritize weaker C–H···O interactions .

- Thermal Stability : Sulfonated derivatives (e.g., ) show higher thermal stability due to ionic character, whereas methoxyethyl-substituted compounds may decompose at moderate temperatures due to ether linkage vulnerability .

Research Findings and Trends

- Synthetic Routes : Methoxyethyl-substituted compounds are often synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of enetetramines with similar substituents .

- Environmental Impact : Ethanediamide derivatives with hydrolyzable groups (e.g., methoxyethyl) may degrade faster than persistent aromatic analogs, reducing ecological risks .

- Contradictions: While methoxyethyl groups generally enhance solubility, excessive steric bulk in derivatives like N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide () can counteract this effect, underscoring the need for balanced substituent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.